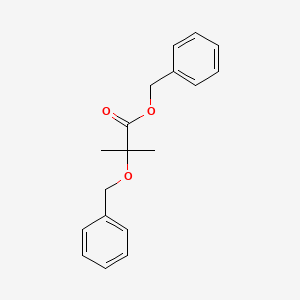

Benzyl 2-(benzyloxy)-2-methylpropanoate

Beschreibung

Significance of Benzyl (B1604629) Esters and Ethers as Protecting Groups and Synthetic Intermediates

In the synthesis of complex organic molecules, it is often necessary to temporarily mask reactive functional groups to prevent them from undergoing unwanted reactions. jocpr.com Protecting groups serve this purpose, and the benzyl group (Bn), with the structure C₆H₅CH₂-, is one of the most widely used for protecting alcohols and carboxylic acids. wikipedia.orgwikipedia.org

Benzyl Ethers: Alcohols are frequently protected as benzyl ethers (R-O-Bn). pearson.com This transformation replaces the acidic proton of the hydroxyl group with a robust benzyl moiety, rendering it inert to a wide range of reagents, including many oxidizing and reducing agents, as well as acidic and basic conditions. researchgate.netuwindsor.ca The stability of the benzyl ether is a key advantage, allowing chemists to perform extensive modifications on other parts of the molecule. acs.org

Benzyl Esters: Similarly, carboxylic acids can be protected as benzyl esters (R-COO-Bn). wikipedia.org Like benzyl ethers, they are stable under various reaction conditions. libretexts.org

A crucial feature of both benzyl ethers and esters is their method of removal, or deprotection. The most common method is hydrogenolysis, which involves catalytic hydrogenation (typically using palladium on carbon, Pd/C) to cleave the C-O bond of the benzylic position. researchgate.netorganic-chemistry.org This process is highly efficient and clean, yielding the deprotected alcohol or carboxylic acid and toluene (B28343) as a byproduct. organic-chemistry.org This specific cleavage condition allows for "orthogonal" protection strategies, where other protecting groups that are stable to hydrogenolysis (like silyl (B83357) ethers) can be used in the same synthesis and removed selectively under different conditions. acs.org

Table 1: Properties of Benzyl Protecting Groups

| Protecting Group | Protected Functional Group | Common Formation Method | Stability | Common Deprotection Method |

| Benzyl (Bn) Ether | Alcohol (-OH) | Williamson Ether Synthesis (Base + Benzyl Halide) | Stable to acids, bases, many oxidizing/reducing agents | Hydrogenolysis (H₂, Pd/C) |

| Benzyl (Bn) Ester | Carboxylic Acid (-COOH) | Esterification with Benzyl Alcohol | Stable to mild acids and bases | Hydrogenolysis (H₂, Pd/C) |

Overview of the Compound's Strategic Importance in Complex Molecule Synthesis

The structure of Benzyl 2-(benzyloxy)-2-methylpropanoate suggests its role as a carefully designed synthetic intermediate. It provides a 2-hydroxy-2-methylpropanoic acid scaffold in a fully protected form. The presence of both a benzyl ether and a benzyl ester within the same molecule is strategically significant for several reasons:

Bifunctional Building Block: It can be used to introduce the 2,2-dimethyl-1,3-dioxolane-like fragment into a larger molecule.

Orthogonal Potential: While both benzyl groups can be removed simultaneously via hydrogenolysis, substituted benzyl groups, such as the p-methoxybenzyl (PMB) ether, can be cleaved under different conditions (e.g., oxidative cleavage with DDQ), allowing for selective deprotection if different benzyl analogues were used. acs.orgorganic-chemistry.org

Stereochemical Control: The synthesis of complex molecules often requires precise control of stereochemistry. While the specific compound is achiral, related structures like Benzyl (2S)-3-(benzyloxy)-2-methylpropanoate are used as chiral building blocks in asymmetric synthesis.

Stability and Compatibility: The dual benzyl protection imparts high stability, allowing this fragment to be carried through multiple synthetic steps that may involve harsh reagents before the final deprotection reveals the hydroxy acid functionality. jocpr.com The benzyl group's ability to stabilize reactive intermediates at the benzylic position contributes to its utility in various synthetic transformations. curlyarrows.com This stability is crucial in the total synthesis of natural products and in medicinal chemistry. jocpr.comacs.org

The use of benzyl groups was instrumental in the synthesis of complex structures like hexanitrohexaazaisowurtzitane (B163516) (CL-20), where the benzyl group's steric and electronic properties were found to be critical for the success of the key cage-forming reaction. nih.gov

Historical Context and Evolution of Benzylation Methodologies for Sensitive Substrates

The methods for introducing benzyl protecting groups—a process known as benzylation—have evolved significantly to accommodate increasingly sensitive and complex substrates.

The Williamson ether synthesis, a classical method, involves the reaction of an alkoxide (formed by treating an alcohol with a strong base like sodium hydride) with a benzyl halide. organic-chemistry.org While effective, the requirement for a strong base limits its use with substrates that are sensitive to basic conditions. nih.gov

To overcome these limitations, a variety of milder benzylation techniques have been developed:

Acid-Catalyzed Methods: Reagents like benzyl trichloroacetimidate (B1259523) can be used to benzylate alcohols under acidic conditions. This approach is advantageous for substrates that are unstable in the presence of strong bases. organic-chemistry.orgorgsyn.org

Neutral Conditions: The development of reagents such as 2-benzyloxy-1-methylpyridinium triflate allows for the benzylation of alcohols and carboxylic acids under nearly neutral conditions. organic-chemistry.orgorganic-chemistry.org This method shows high functional group tolerance, leaving other sensitive groups like amides and phenols unaffected. organic-chemistry.org

Oxidative Methods: Direct C-H oxidation has emerged as a powerful strategy. For instance, benzylic C-H bonds can be directly converted to esters, providing an atom-economical route to benzyl esters from simple toluenes. organic-chemistry.orgacs.org

Reductive Condensation: Oxidation-reduction condensation methods, for example using benzyloxydiphenylphosphine, allow for the formation of benzyl esters under mild conditions. researchgate.net

This evolution towards milder and more selective methods has expanded the utility of the benzyl protecting group, making it an indispensable tool in modern organic synthesis. google.com

Table 2: Comparison of Selected Benzylation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

| Williamson Ether Synthesis | Alcohol, Strong Base (e.g., NaH), Benzyl Halide | Basic | High yield for simple alcohols | Not suitable for base-sensitive substrates nih.gov |

| Trichloroacetimidate Method | Alcohol, Benzyl Trichloroacetimidate, Acid Catalyst | Acidic | Mild; good for base-sensitive substrates organic-chemistry.org | Not suitable for acid-sensitive substrates |

| Pyridinium (B92312) Triflate Method | Carboxylic Acid, 2-Benzyloxy-1-methylpyridinium Triflate, Mild Base (e.g., Et₃N) | Neutral/Mildly Basic | High functional group tolerance; neutral conditions organic-chemistry.org | Reagent must be synthesized |

| Direct C-H Acyloxylation | Toluene, Carboxylic Acid, Pd Catalyst, Oxidant | Oxidative | High atom economy; uses simple starting materials organic-chemistry.org | Requires specific catalytic system |

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 2-methyl-2-phenylmethoxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O3/c1-18(2,21-14-16-11-7-4-8-12-16)17(19)20-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKBXXTDJYMWGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodological Advancements for Benzyl 2 Benzyloxy 2 Methylpropanoate and Analogues

Classical Esterification and Etherification Strategies

Traditional methods for forming the core structure of benzyl (B1604629) 2-(benzyloxy)-2-methylpropanoate often rely on well-established reaction mechanisms. These include the Williamson ether synthesis for creating ether bonds and acid-catalyzed reactions for benzylation.

Williamson Ether Synthesis in Benzyl 2-(benzyloxy)-2-methylpropanoate Formation

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. wikipedia.org This reaction typically involves the reaction of an alkoxide ion with a primary alkyl halide through an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this method could be envisioned to form the benzyl ether linkage.

The reaction proceeds via a backside attack on an electrophilic carbon by a nucleophile, occurring in a concerted step. wikipedia.org For this to be effective, a good leaving group, often a halide, is necessary. wikipedia.org While widely applicable, the Williamson ether synthesis is most successful with primary alkyl halides, as secondary and tertiary halides are more prone to elimination side reactions, especially in the presence of a strong base like an alkoxide. masterorganicchemistry.comlibretexts.org

| Reactant Type | Suitability for Williamson Ether Synthesis | Common Side Reactions |

| Methyl and Primary Alkyl Halides | High | Minimal |

| Secondary Alkyl Halides | Moderate | Elimination and Substitution mixture |

| Tertiary Alkyl Halides | Low | Primarily Elimination |

This method's reliance on strongly basic conditions can be a limitation when working with substrates that possess base-sensitive functional groups. orgsyn.orgorgsyn.org

Acid-Catalyzed Benzylation utilizing Benzyl Trichloroacetimidate (B1259523)

An alternative to base-driven reactions is the use of benzyl trichloroacetimidate under mildly acidic conditions. rsc.org This reagent is particularly useful for the O-alkylation of hydroxy groups and is compatible with various protecting groups such as imides, esters, and acetals. rsc.orgrsc.org The reaction is typically promoted by a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (triflic acid). orgsyn.orgrsc.org

Benzyl trichloroacetimidate is prepared through the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile. rsc.org This reagent allows for the benzylation of alcohols under conditions that are significantly milder than traditional methods, thus preserving the integrity of acid-labile functionalities. rsc.orgd-nb.info For instance, substrates with isopropylidene and benzylidene acetals, which are sensitive to strong acids, can be successfully benzylated using this method. rsc.org The reaction has been shown to be effective for a range of primary, secondary, and even acid-labile tertiary alcohols. d-nb.info

| Catalyst | Efficacy in Benzylation with Benzyl Trichloroacetimidate |

| Trifluoromethanesulfonic acid (TFMSA) | Effective, widely used. rsc.orgd-nb.info |

| Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMS-OTf) | Reported to give the best results in some cases. d-nb.info |

| Boron trifluoride etherate | Can be used, but may lead to less clean reaction mixtures. rsc.org |

Innovations in Benzylation Reagents and Protocols

To overcome the limitations of classical methods, newer reagents and protocols have been developed to achieve benzylation under milder and more selective conditions.

Application of 2-Benzyloxy-1-methylpyridinium Triflate in Mild Benzyl Transfer

2-Benzyloxy-1-methylpyridinium triflate has emerged as a valuable reagent for the synthesis of benzyl ethers and esters under neutral conditions. beilstein-journals.orgnih.gov This neutral organic salt releases an electrophilic benzyl species upon warming, which can then react with alcohols or carboxylic acids. beilstein-journals.orgnih.govorganic-chemistry.org A key advantage of this reagent is that it does not require acidic or basic promoters for activation, making it suitable for sensitive substrates. orgsyn.org

This method shows high functional group tolerance, leaving alcohols, phenols, and amides unaffected during the esterification of carboxylic acids. organic-chemistry.org The reaction is effective for a wide range of substrates, including primary, secondary, and some tertiary alcohols, as well as various carboxylic acids. orgsyn.orgorganic-chemistry.org

For convenience, the active benzylating agent, 2-benzyloxy-1-methylpyridinium triflate, can be generated in situ. beilstein-journals.orgnih.gov This is achieved through the N-methylation of 2-benzyloxypyridine with methyl triflate at or below room temperature. beilstein-journals.orgnih.gov This protocol is ideal for infrequent use or for rapid screening of benzylation conditions, as it avoids the need to isolate and store the pyridinium (B92312) salt. beilstein-journals.orgnih.gov

The in situ generation is efficient, with the N-methylation of the pyridine (B92270) occurring faster than the methylation of a neutral alcohol that might be present in the reaction mixture. beilstein-journals.orgnih.gov Toluene (B28343) is a commonly used solvent, though trifluorotoluene may be preferred in certain cases for optimal results. beilstein-journals.orgnih.gov

In the esterification of carboxylic acids using 2-benzyloxy-1-methylpyridinium triflate, triethylamine (B128534) plays a crucial dual role. organic-chemistry.org It acts as a promoter for the reaction and also as a scavenger to prevent side reactions, such as the formation of dibenzyl ether. organic-chemistry.org The use of triethylamine was found to be highly effective in optimizing the reaction, leading to high yields of the desired benzyl esters. organic-chemistry.org

The proposed mechanism involves triethylamine facilitating the reaction between the carboxylic acid and the electrophilic benzyl species generated from the pyridinium salt. organic-chemistry.org This base-mediated approach is chemoselective for carboxylic acids, even in the presence of other nucleophilic groups like alcohols. orgsyn.org Conversely, for the benzylation of alcohols using the same reagent, magnesium oxide is often used as the acid scavenger. orgsyn.org

| Substrate | Optimal Base/Scavenger with 2-Benzyloxy-1-methylpyridinium triflate |

| Carboxylic Acids | Triethylamine (Et |

| Alcohols | Magnesium Oxide (MgO) orgsyn.org |

This selectivity highlights the nuanced control that can be achieved in modern synthetic methodologies through the careful choice of reagents and reaction conditions.

Substrate Scope and Functional Group Compatibility in Benzylation Reactions

The benzylation of alcohols to form benzyl ethers is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups. The synthesis of this compound and its analogues relies on the compatibility of various functional groups within the substrate molecule with the chosen benzylation conditions.

Modern benzylation methods have expanded the substrate scope to include a wide array of functionalized alcohols. For instance, acid-catalyzed O-benzylation using reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT) has demonstrated high efficiency for various substrates. organic-chemistry.org This method is compatible with both acid-sensitive and alkali-labile functional groups, which is a significant advantage over traditional Williamson ether synthesis that employs strong bases. organic-chemistry.orgnih.gov For example, substrates containing esters, which would be susceptible to hydrolysis under strongly basic conditions, can be successfully benzylated using this acid-catalyzed approach.

The compatibility extends to complex molecules, including those with multiple hydroxyl groups where regioselectivity can be a challenge. In carbohydrate chemistry, for instance, regioselective benzylation is crucial, and methods like those employing TriBOT or iron(III)-catalyzed reductive etherification have shown success in selectively protecting specific hydroxyl groups. organic-chemistry.orgresearchgate.net

Furthermore, the functional group tolerance of these modern methods is noteworthy. Sensitive functionalities that might not withstand harsh traditional benzylation conditions are often preserved. This broad compatibility is crucial for the synthesis of complex molecules where multiple functional groups are present and must remain intact throughout the synthetic sequence. organic-chemistry.org The development of such versatile benzylation protocols has significantly enhanced the accessibility of complex benzyl ethers like this compound and its structurally diverse analogues.

Optimization of Reaction Conditions and Solvent Effects (e.g., Trifluorotoluene)

The optimization of reaction conditions is paramount to achieving high yields and purity in the synthesis of this compound. Key parameters that are often fine-tuned include the choice of catalyst, reaction temperature, concentration of reactants, and the solvent.

In acid-catalyzed benzylation reactions, the choice of a suitable solvent is critical. Ethereal solvents such as 1,4-dioxane (B91453) have been found to be effective. organic-chemistry.org The presence of dehydrating agents like powdered molecular sieves can further enhance the reaction by removing moisture, which can otherwise lead to unwanted byproducts. organic-chemistry.org

Trifluorotoluene (TFT), also known as benzotrifluoride, has emerged as a promising alternative to more traditional solvents like dichloromethane. wikipedia.orgacs.org Its physical properties, such as a higher boiling point than dichloromethane, make it suitable for reactions requiring elevated temperatures. wikipedia.org TFT is relatively inert and can be a good solvent for a variety of organic reactions, including Lewis acid-catalyzed transformations. wikipedia.orgresearchgate.net In the context of benzylation, trifluorotoluene has been shown to be an efficient medium for reactions involving 2-benzyloxy-1-methylpyridinium triflate, leading to high yields of benzyl esters. organic-chemistry.org Its unique solvating properties can influence reaction rates and selectivity. researchgate.net The use of trifluorotoluene can be particularly advantageous in processes where enhancing the Lewis acidity of the catalyst is beneficial. researchgate.net

The optimization process often involves a systematic study of these parameters to identify the ideal conditions for a specific substrate. For example, in the benzylation of carboxylic acids, screening different bases and solvents is a common practice to maximize the yield of the desired benzyl ester and minimize side reactions. organic-chemistry.org

| Parameter | Condition | Effect |

| Solvent | 1,4-Dioxane | Effective for acid-catalyzed benzylation organic-chemistry.org |

| Solvent | Trifluorotoluene (TFT) | Efficient medium for certain benzylation reactions, higher boiling point than DCM organic-chemistry.orgwikipedia.org |

| Additive | Powdered Molecular Sieves | Removes moisture, reduces byproducts organic-chemistry.org |

| Catalyst | Trifluoromethanesulfonic acid (TfOH) | Used in acid-catalyzed benzylation with TriBOT organic-chemistry.org |

Alternative Benzylation Reagents and Catalytic Systems

Employment of 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)

2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) has been developed as a highly effective, crystalline, and stable O-benzylating reagent. organic-chemistry.org It serves as a practical alternative to other benzylating agents like benzyl trichloroacetimidate. TriBOT is used in an acid-catalyzed process, typically with a catalytic amount of trifluoromethanesulfonic acid (TfOH). organic-chemistry.org

One of the key advantages of TriBOT is its high atom economy, as one molecule of TriBOT can deliver three benzyl groups. fujifilm.com The reagent is non-hygroscopic, air-stable, and can be stored for extended periods without decomposition. organic-chemistry.org The byproducts of the reaction are easily removed, making it an environmentally friendlier option. organic-chemistry.org

The reaction mechanism involves the protonation of TriBOT by the acid catalyst, which then generates a benzyl cation. This cation subsequently reacts with an alcohol in an SN1-type reaction to form the corresponding benzyl ether. organic-chemistry.orgacs.org This method has been successfully applied to a wide range of alcohols, including those that are sensitive to acidic or basic conditions. organic-chemistry.org

Iron(III)-Catalyzed Reductive Etherification Approaches

Iron(III)-catalyzed reductive etherification presents another valuable method for the synthesis of benzyl ethers. This approach typically involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent, such as a silane, and a catalytic amount of an iron(III) salt, like iron(III) chloride. organic-chemistry.orgthieme-connect.com

This method offers a mild and efficient route to both symmetrical and unsymmetrical ethers. researchgate.netorganic-chemistry.org The reaction can often be carried out at ambient temperatures and pressures. organic-chemistry.org The scope of this reaction is broad, encompassing various aldehydes and ketones, which are reductively etherified to yield the corresponding ethers in good to excellent yields. thieme-connect.comorganic-chemistry.org

The catalytic system is attractive due to the low cost and low toxicity of iron compared to other transition metals. The reaction is believed to proceed through the formation of a silyl (B83357) ether intermediate, which is then activated by the iron catalyst to undergo nucleophilic attack by the alcohol. This methodology has been successfully applied in the synthesis of various alkyl ethers, including benzyl ethers. thieme-connect.com The functional group tolerance is generally good, making it a useful tool in organic synthesis. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

Chiral Pool and Auxiliary-Based Approaches

The stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the preparation of pharmaceuticals and other biologically active compounds. wikipedia.org For the synthesis of chiral derivatives of this compound, two prominent strategies are the use of the chiral pool and chiral auxiliaries.

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. uvic.ca By employing a synthetic route that preserves the existing stereocenter, a new chiral molecule can be constructed. For instance, a chiral α-hydroxy acid from the chiral pool could be a suitable starting point for the synthesis of an enantiomerically pure derivative of this compound.

Chiral auxiliary-based synthesis involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate. wikipedia.organkara.edu.tr This auxiliary directs the stereochemical outcome of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of stereoselectivity. ankara.edu.tr After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org For example, an achiral 2-methylpropanoic acid derivative could be coupled to a chiral auxiliary. Subsequent benzylation of the hydroxyl group would be directed by the auxiliary, leading to a diastereomerically enriched product. Removal of the auxiliary would then yield the desired chiral this compound derivative. Various chiral auxiliaries, such as Evans oxazolidinones or camphorsultam, have been developed and are widely used for this purpose. mdpi.com The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity. organic-chemistry.orgnih.gov

| Approach | Description |

| Chiral Pool | Utilizes enantiomerically pure starting materials from natural sources to synthesize new chiral compounds. uvic.ca |

| Chiral Auxiliary | A temporary chiral group is attached to an achiral substrate to control the stereochemistry of a subsequent reaction. wikipedia.organkara.edu.tr |

Enantioselective Benzylation Methodologies

The synthesis of specific enantiomers of this compound and related compounds is of significant interest, particularly for applications where stereochemistry is crucial. Achieving enantioselectivity in the formation of the ether linkage at a quaternary carbon center can be approached through various strategies, with the use of chiral starting materials being a prominent and effective method.

A well-documented pathway to obtain an enantiomerically pure analogue involves starting from a readily available chiral precursor, such as an enantiomer of methyl lactate (B86563). google.comwikipedia.org For instance, the synthesis of (R)-2-(benzyloxy)methyl propionate, an intermediate for (R)-2-benzyloxy propionic acid, demonstrates this principle effectively. google.com In this method, the stereocenter is already established in the starting material, and the subsequent benzylation of the hydroxyl group proceeds to form the desired enantiomerically pure product.

The reaction involves the O-benzylation of R-methyl lactate with a benzyl halide, such as benzyl bromide, in the presence of a strong base like sodium tert-amylate. google.com This approach avoids the often-challenging step of creating a quaternary stereocenter through an asymmetric reaction on a prochiral substrate. The process has been shown to be efficient, leading to high yields and purity of the final product after subsequent hydrolysis. google.com

| Starting Material | Reagents | Key Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| R-methyl lactate | 1. Sodium tert-amylate 2. Benzyl bromide | Tetrahydrofuran (THF) solvent, reaction temperature below 5 °C | (R)-2-(benzyloxy)methyl propionate | 87.6% (after hydrolysis to the acid) | google.com |

While direct asymmetric benzylation of a tertiary alcohol like Benzyl 2-hydroxy-2-methylpropanoate using a chiral catalyst presents a formidable challenge, the chiral pool approach provides a reliable and practical route to enantiomerically enriched analogues. google.comnih.govnih.gov

Accelerated Synthetic Protocols: Microwave-Assisted Organic Synthesis (MAOS)

The etherification step in the synthesis of this compound, typically a Williamson ether synthesis, can be significantly accelerated using Microwave-Assisted Organic Synthesis (MAOS). wikipedia.org Conventional heating methods for this reaction often require prolonged reflux periods, ranging from 1 to 8 hours, to achieve completion. wikipedia.org Such long reaction times are not always efficient, especially in laboratory and industrial settings.

MAOS has emerged as a powerful tool to enhance the rates of these reactions. rsc.orgbenthamdirect.com By utilizing microwave irradiation, the reaction mixture is heated rapidly and efficiently, leading to a dramatic reduction in synthesis time from hours to mere minutes. rsc.org This acceleration is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture. researchgate.net

Research and laboratory applications have demonstrated that the Williamson ether synthesis is particularly amenable to microwave enhancement. For example, reaction times have been reduced from over 1.5 hours under conventional reflux to as little as 3 to 10 minutes in a microwave reactor. wikipedia.orgsacredheart.eduacs.org In addition to the significant time savings, MAOS can also lead to an increase in product yields by minimizing the formation of unwanted side products. wikipedia.orgacs.org This methodology has been successfully applied to modern benzylation reagents as well, such as 2-benzyloxy-1-methylpyridinium triflate, allowing for the rapid and high-yield synthesis of benzyl ethers under mild conditions. rsc.orgorgsyn.org

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Organic Synthesis (MAOS) | Reference |

|---|---|---|---|

| Reaction Time | 1 - 8 hours | 3 - 10 minutes | wikipedia.orgsacredheart.eduacs.org |

| Temperature | 50 - 100 °C | ~123 - 130 °C | wikipedia.orgsacredheart.edu |

| Reported Yields | 6 - 29% (purified) | 20 - 55% (purified), >55% (crude) | wikipedia.orgacs.org |

Chemical Reactivity, Transformations, and Mechanistic Investigations of Benzyl 2 Benzyloxy 2 Methylpropanoate

Mechanistic Elucidation of Benzyl (B1604629) Transfer Reactions

Benzyl transfer reactions are fundamental to the synthesis of molecules like Benzyl 2-(benzyloxy)-2-methylpropanoate. The installation of benzyl groups typically involves the reaction of an alcohol or carboxylic acid with a benzylating agent, such as benzyl bromide or 2-benzyloxy-1-methylpyridinium triflate. organic-chemistry.orgnih.govsemanticscholar.org The reaction mechanism can proceed through different pathways, primarily distinguished as S({N})1-type or S({N})2-type, depending on the specific reactants, catalysts, and conditions employed. masterorganicchemistry.compressbooks.pub

The choice between an S({N})1 (Substitution Nucleophilic Unimolecular) and S({N})2 (Substitution Nucleophilic Bimolecular) mechanism is governed by several factors, including the structure of the electrophile, the strength of the nucleophile, and the nature of the solvent. libretexts.orgkhanacademy.org

An S({N})1 reaction proceeds in a stepwise manner. The rate-determining step is the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.comyoutube.com In the context of benzylation, this would involve the formation of a benzyl carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge over the benzene (B151609) ring, which can favor an S({N})1 pathway. khanacademy.org This pathway is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker nucleophiles. pressbooks.pub

Conversely, the S({N})2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comkhanacademy.org This "back-side attack" results in an inversion of stereochemistry at the reaction center. youtube.com S({N})2 reactions are favored for primary substrates like benzyl halides because of reduced steric hindrance. pressbooks.pub Strong nucleophiles and polar aprotic solvents, which enhance the nucleophile's reactivity, also promote the S(_{N})2 pathway. pressbooks.pubkhanacademy.org

The benzylation of the precursor to this compound could thus follow either path. The use of a primary benzyl halide (e.g., benzyl bromide) would suggest an S({N})2 reaction, while conditions that promote the formation of the resonance-stabilized benzyl carbocation could lead to an S({N})1 mechanism. libretexts.orgyoutube.com

Table 1: Comparison of SN1 and SN2 Benzylation Mechanisms

Role of Benzyl Groups as Protecting Groups and Their Selective Cleavage

In organic synthesis, benzyl groups are widely used to temporarily protect hydroxyl and carboxylic acid functional groups due to their stability under a wide range of reaction conditions. nih.govacs.org In this compound, the benzyl ester protects the carboxylic acid, while the benzyl ether protects the tertiary alcohol. The removal, or deprotection, of these groups is a critical step to unveil the final desired structure. This can be achieved through several distinct chemical pathways.

Catalytic hydrogenolysis is the most common method for cleaving benzyl protecting groups. commonorganicchemistry.com This reaction typically involves treating the benzylated compound with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C). acs.orgjk-sci.comnih.gov The process is a type of reduction where the C-O bonds of the benzyl ether and benzyl ester are cleaved, liberating the free alcohol and carboxylic acid, respectively. jk-sci.com The benzyl group itself is converted to toluene (B28343). organic-chemistry.org This method is highly efficient, and the catalyst can often be easily removed by filtration. acs.orgnih.gov An alternative to using gaseous hydrogen is transfer hydrogenolysis, which employs a hydrogen donor like 1,4-cyclohexadiene (B1204751) or tetrahydroxydiboron. organic-chemistry.orgresearchgate.net

Table 2: Typical Conditions for Catalytic Hydrogenolysis of Benzyl Groups

Oxidative methods provide an alternative for benzyl group removal, which is particularly useful when the molecule contains other functional groups sensitive to reduction by hydrogenolysis, such as alkenes or alkynes. nih.govepa.gov One common reagent for the oxidative cleavage of benzyl ethers is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov This method is especially effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, sometimes with photoirradiation to facilitate the reaction. organic-chemistry.orgnih.gov Another approach involves nitroxyl-radical catalysts, such as those derived from 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO), in combination with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). nih.govacs.org These systems can operate at ambient temperatures and tolerate various functional groups. nih.govacs.org Ozone has also been employed for the oxidative removal of benzyl ethers. organic-chemistry.org

Beyond catalytic hydrogenolysis, other reductive strategies can be employed. The Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol, is a powerful method for cleaving benzyl ethers. nih.gov However, its harsh conditions limit its compatibility with many functional groups. nih.gov A milder alternative involves using triethylsilane in the presence of palladium chloride, which allows for the chemoselective cleavage of benzyl ethers, esters, and carbamates even when other easily reducible groups are present. epa.gov

Benzyl groups can be cleaved under strongly acidic conditions, such as with trifluoromethanesulfonic acid or hydrogen bromide (HBr) in trifluoroacetic acid. organic-chemistry.orgnih.govacs.org However, this method is generally limited to substrates that can withstand harsh acidic environments. organic-chemistry.org The acid-catalyzed removal can sometimes lead to side reactions, such as the migration of the benzyl group to another position on an aromatic ring. nih.gov

A more sophisticated strategy involves the use of photoremovable protecting groups (PPGs). researchgate.net While the standard benzyl group is not photolabile, derivatives such as the 2-nitrobenzyl group can be cleaved by irradiation with light, often in the UV range. organic-chemistry.org This approach offers excellent spatial and temporal control over the deprotection reaction, as light can be applied to specific areas at precise times, obviating the need for chemical reagents during the cleavage step. researchgate.net The mechanism involves an intramolecular photochemical reaction that leads to the release of the protected functional group. nih.gov This principle allows for highly selective deprotection in complex biological systems or materials science applications. organic-chemistry.org

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are significant transformations in organic chemistry where a molecule's carbon skeleton or the position of functional groups is altered. In the context of benzyl ethers and related structures, these rearrangements can be facilitated by strong bases, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. One of the most relevant examples of such reactions is the rsc.orgrsc.org-anionic rearrangement, often referred to as the Wittig rearrangement, where a carbanion adjacent to an ether oxygen undergoes a 1,2-shift of an alkyl or aryl group from the oxygen to the carbanionic carbon. This process results in the formation of an alkoxide, which upon quenching yields an alcohol. The driving force for this rearrangement is typically the formation of a more stable alkoxide from a less stable carbanion. msu.edu

While specific studies on the intramolecular rearrangement of this compound are not extensively documented in the literature, the presence of a benzyloxy group suggests a potential for such transformations under suitable basic conditions. The reactivity would likely be influenced by the stability of the potential carbanion formed and the migratory aptitude of the groups attached to the ether oxygen.

Studies onrsc.orgrsc.org-Anionic Rearrangements of Benzyloxypyridine Systems

A notable and well-studied intramolecular rearrangement analogous to the potential reactivity of benzyloxy compounds is the rsc.orgrsc.org-anionic rearrangement of 2-benzyloxypyridine and its derivatives. This reaction provides valuable insight into the mechanistic pathways of such transformations. The rearrangement is initiated by a pyridine-directed metalation of the benzylic carbon, which is then followed by a 1,2-migration of the pyridine (B92270) ring. researchgate.netresearchgate.net

The mechanism is believed to proceed through an associative pathway involving an addition/elimination sequence. Density Functional Theory (DFT) calculations suggest that the deprotonation at the benzylic position is a relatively fast step, while the subsequent rearrangement is the rate-determining step. researchgate.net The rearrangement is thought to proceed via an oxirane-like transition state. researchgate.netresearchgate.net

Research has shown that the electronic nature of the substituents on the benzene ring can influence the reaction yield. Electron-donating groups on the benzene ring have been found to decrease the activation energy of the rearrangement, leading to higher yields. Conversely, electron-withdrawing groups tend to have the opposite effect. researchgate.net

Several aryl pyridyl carbinols have been synthesized in high yields using this methodology. researchgate.netresearchgate.net A summary of representative substrates and their corresponding yields in the rsc.orgrsc.org-anionic rearrangement is presented in the table below.

| Substrate (2-Benzyloxypyridine Derivative) | Product (Aryl Pyridyl Carbinol) | Yield (%) |

|---|---|---|

| 2-(Benzyloxy)pyridine | Phenyl(pyridin-2-yl)methanol | High |

| 2-((4-Methoxybenzyl)oxy)pyridine | (4-Methoxyphenyl)(pyridin-2-yl)methanol | High |

| 2-((4-Chlorobenzyl)oxy)pyridine | (4-Chlorophenyl)(pyridin-2-yl)methanol | Moderate |

Other Significant Chemical Transformations

Beyond intramolecular rearrangements, the functional groups within this compound, namely the benzyl ester and the benzyloxy ether, are susceptible to various other chemical transformations. These reactions are fundamental in organic synthesis for functional group interconversion and deprotection.

The benzyl ester group is a versatile functional group that can be transformed into a range of other carboxylic acid derivatives. A facile one-pot method has been developed for the direct conversion of benzyl esters into other esters (transesterification), amides, and anhydrides. This process typically involves the in-situ generation of an acid chloride intermediate from the benzyl ester using a chlorinating agent, such as α,α-dichlorodiphenylmethane, and a catalyst like ferric(III) chloride. The intermediate acid chloride then readily reacts with nucleophiles like alcohols, amines, or carboxylic acids to yield the desired product under mild conditions. rsc.orgrsc.orgresearchgate.net

The benzyl group, both in the ester and the ether functionalities, is also widely used as a protecting group in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under specific, mild conditions. A common method for the deprotection of benzyl groups is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon) under an atmosphere of hydrogen gas. This process cleaves the benzylic C-O bond, liberating the corresponding carboxylic acid and alcohol, with toluene being the byproduct. organic-chemistry.org

The table below summarizes some of the significant chemical transformations applicable to the functional groups found in this compound.

| Functional Group | Transformation | Reagents and Conditions | Product Type |

|---|---|---|---|

| Benzyl Ester | Transesterification | Alcohol, FeCl₃, α,α-dichlorodiphenylmethane | Ester |

| Benzyl Ester | Amidation | Amine, FeCl₃, α,α-dichlorodiphenylmethane | Amide |

| Benzyl Ester | Anhydride Formation | Carboxylic acid, FeCl₃, α,α-dichlorodiphenylmethane | Anhydride |

| Benzyl Ester / Benzyloxy Ether | Debenzylation (Hydrogenolysis) | H₂, Pd/C | Carboxylic Acid / Alcohol |

Applications of Benzyl 2 Benzyloxy 2 Methylpropanoate in Advanced Organic Synthesis

Utilization as a Crucial Building Block in Complex Synthetic Endeavors

Organic building blocks are essential components for the modular assembly of molecular architectures. Benzyl (B1604629) 2-(benzyloxy)-2-methylpropanoate's structure allows it to be used in the synthesis of complex molecules. The benzyl and benzyloxy groups can be chemically modified, and the ester group can be reduced to form alcohols or undergo other transformations. This versatility makes it a valuable starting material for creating a wide range of organic compounds.

The synthesis of various propionic acids has been achieved through stereoselective alkylation, highlighting the role of related structures as chiral building blocks. mdpi.comnih.gov For instance, (2S)-2-benzyloxymethyl-3-phenylpropionic acids have been synthesized using a TiCl4 mediated alkylation of corresponding oxazolidinones, followed by hydrolysis. mdpi.com

Precursor to Chiral Aldehydes and Other Optically Active Intermediates

The development of methods for the asymmetric synthesis of chiral aldehydes is an area of significant research. rsc.org One approach involves the diastereoselective enolate alkylation of N-acyl-oxazolidin-2-ones, which can then be reduced to yield non-racemic α-substituted aldehydes. rsc.org While not directly involving Benzyl 2-(benzyloxy)-2-methylpropanoate, this illustrates a general strategy for creating chiral aldehydes.

Transition-metal-catalyzed asymmetric alkylation of aldehydes provides a direct route to chiral secondary alcohols. researchgate.net For example, nickel-catalyzed alkylation of aldehydes using alkylborons as nucleophiles has been shown to be highly enantioselective. researchgate.net

The synthesis of (R)-2-benzyloxy propionic acid and its intermediates has been a focus of research to develop cost-effective and safer production methods. google.com One method involves the use of sodium tert-amylate in a reaction system of R-methyl lactate (B86563) and benzyl halogen to produce (R)-2-(benzyloxy) methyl propionate, which is then hydrolyzed. google.com This process avoids the use of sodium hydride, which can generate flammable and explosive gases. google.com

Role in the Synthesis of Biologically Relevant Scaffolds and Chemical Probes

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as stability and bioavailability. nih.gov The design of peptidomimetics can follow two main approaches: a medicinal chemistry approach involving the replacement of peptide moieties with non-peptide groups, or a biophysical approach where chemical moieties are attached to various scaffolds based on a hypothesis of the peptide's bioactive form. benthamscience.com

The synthesis of peptidomimetics often involves the use of unnatural amino acids and various synthetic transformations. nih.govnih.gov For example, 2-amino-benzothiazole-based peptidomimetics have been designed and synthesized as potential checkpoint inhibitors for cancer immunotherapy. arkat-usa.org

Fibrates are a class of drugs used to treat hyperlipidemia. sci-hub.se Researchers have synthesized novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone (B49325) fibrate hybrids as potential PPARα agonists with the aim of finding more active agents with fewer side effects. sci-hub.se In these hybrid molecules, the carboxylate terminal is designed to bind to key amino acids in the PPARα binding site through hydrogen bonding, while the 4-phenyl benzyloxy/(2-phenylethoxy) tail interacts with the hydrophobic region of the binding site. sci-hub.se

The crystal structure of benzyl 2-{4-[2-(4-chlorobenzoylamino)ethyl]phenoxy}-2-methylpropionate, a benzyl ester of bezafibrate, has been reported. nih.gov Bezafibrate is a fibrate drug known for its use against hyperlipidemia. nih.gov

Lactones are cyclic esters that are important structural motifs in many natural products and biologically active molecules. nih.gov The synthesis of lactones can be achieved through various methods, including the cyclization of hydroxy acids and palladium-catalyzed tandem intramolecular reactions. nih.govnih.gov

For example, a palladium(II)-catalyzed tandem intramolecular β-C(sp3)–H olefination and lactonization reaction has been developed to transform linear carboxylic acids into bicyclo[3.2.1] lactones. nih.gov Substrates containing a benzyloxy substituent have shown good reactivity in this transformation. nih.gov

The cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester has been studied in the context of synthesizing chromane (B1220400) derivatives as potential inhibitors of salicylate (B1505791) synthase from M. tuberculosis. mdpi.com

Advanced Spectroscopic Characterization and Structural Analysis of Benzyl 2 Benzyloxy 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, signal integrations, and spin-spin coupling patterns, the connectivity of all atoms in Benzyl (B1604629) 2-(benzyloxy)-2-methylpropanoate can be established. While specific experimental spectra for this exact compound are not available in the cited literature, a detailed prediction based on established principles and data from analogous structures can be made.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two non-equivalent benzyl groups, the two benzylic methylene (B1212753) (CH₂) groups, and the two equivalent methyl (CH₃) groups at the C2 position. The aromatic protons would appear in the range of 7.2-7.4 ppm. The two CH₂ groups, one from the benzyl ester and one from the benzyl ether, would likely appear as singlets around 5.1 ppm and 4.5 ppm, respectively. The six protons of the two methyl groups at the quaternary C2 center are chemically equivalent and would present as a sharp singlet further upfield, likely around 1.5 ppm.

The ¹³C NMR spectrum would complement this data by identifying all unique carbon environments. Key signals would include the ester carbonyl carbon (~175 ppm), the carbons of the two phenyl rings (~127-136 ppm), the quaternary C2 carbon (~78 ppm), the two benzylic CH₂ carbons (~67 and ~73 ppm), and the methyl carbons (~25 ppm). Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to definitively confirm these assignments by establishing proton-proton and proton-carbon correlations over two and three bonds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Ar-H (Ester Benzyl) | 7.35-7.25 | Multiplet | 5H |

| Ar-H (Ether Benzyl) | 7.35-7.25 | Multiplet | 5H |

| -O-CH₂ -Ph (Ester) | ~5.1 | Singlet | 2H |

| -O-CH₂ -Ph (Ether) | ~4.5 | Singlet | 2H |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C =O (Ester) | ~175 |

| C -Ar (ipso, Ester Benzyl) | ~136 |

| C -Ar (ipso, Ether Benzyl) | ~137 |

| C H-Ar (Aromatic) | 128.5-127.5 |

| C (CH₃)₂ | ~78 |

| -O-C H₂-Ph (Ether) | ~73 |

| -O-C H₂-Ph (Ester) | ~67 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of a molecule, and to gain structural insights from its fragmentation patterns under ionization. For Benzyl 2-(benzyloxy)-2-methylpropanoate (C₁₈H₂₀O₃), high-resolution mass spectrometry (HRMS) would confirm its molecular formula with high accuracy by providing a precise mass for its molecular ion ([M]⁺), calculated to be 284.1412 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The most prominent fragmentation pathway for compounds containing a benzyl group is the cleavage of the benzylic bond to form the highly stable tropylium (B1234903) cation (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. whitman.eduyoutube.com This peak is often the base peak in the spectrum. Other significant fragmentation pathways for esters include alpha-cleavage at the carbonyl group and cleavage of the C-O bond. whitman.eduyoutube.comlibretexts.org

Key expected fragments include:

m/z 91 : The tropylium (benzyl) cation, [C₇H₇]⁺, formed by cleavage of either benzyl group. This is expected to be the base peak.

m/z 107 : The benzyloxy cation, [C₇H₇O]⁺.

m/z 108 : The benzyl alcohol radical cation, [C₇H₈O]⁺·, formed via rearrangement.

m/z 177 : The fragment resulting from the loss of the benzyloxy group, [M - 107]⁺.

m/z 193 : The fragment resulting from the loss of the benzyl group, [M - 91]⁺.

Proposed Major Fragments in Mass Spectrum

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 284 | Molecular Ion [M]⁺ | [C₁₈H₂₀O₃]⁺ |

| 193 | [M - C₇H₇]⁺ | [C₁₁H₁₃O₃]⁺ |

| 177 | [M - C₇H₇O]⁺ | [C₁₁H₁₃O₂]⁺ |

| 108 | Benzyl alcohol radical cation | [C₇H₈O]⁺· |

| 107 | Benzyloxy cation | [C₇H₇O]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm its structure.

The most prominent feature would be a strong, sharp absorption band for the ester carbonyl (C=O) stretching vibration, typically appearing around 1735 cm⁻¹. uomustansiriyah.edu.iq The presence of two distinct C-O bonds (the ester C-O and the ether C-O) would result in strong bands in the fingerprint region, between 1300 and 1000 cm⁻¹. Vibrations associated with the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methylene groups would be observed just below 3000 cm⁻¹. msu.edu

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (sp²) |

| 3000-2850 | C-H Stretch | Aliphatic (sp³) |

| ~1735 | C=O Stretch | Ester |

| 1605, 1585, 1495, 1455 | C=C Stretch | Aromatic Ring |

| 1250-1050 | C-O Stretch | Ester and Ether |

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in a single crystal, revealing bond lengths, bond angles, and torsional angles. A search of the crystallographic literature did not yield a published crystal structure for this compound.

However, if a suitable crystal could be grown, this technique would unambiguously determine its three-dimensional solid-state conformation. It would reveal the relative orientations of the two phenyl rings and the ester group. Due to steric hindrance, it is expected that the molecule would adopt a conformation that maximizes the distance between the bulky benzyl groups. In the solid state, the crystal packing would be stabilized by a network of weak intermolecular interactions. While lacking strong hydrogen bond donors, the molecule can act as a hydrogen bond acceptor via its ester and ether oxygen atoms. This could lead to the formation of weak C-H···O intermolecular hydrogen bonds. nih.gov Furthermore, π-π stacking interactions between the phenyl rings of adjacent molecules could play a significant role in stabilizing the crystal lattice. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 quaternary carbon, meaning it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (e.e.) of a sample. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates. chiralpedia.com For compounds of this type, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective. nih.govntu.edu.tw Columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are commonly used. ntu.edu.tw

A typical method would involve a normal-phase mobile system, such as a mixture of n-hexane and an alcohol modifier like 2-propanol, run isocratically. researchgate.net Detection would be accomplished using a UV detector, as the two benzyl groups provide a strong chromophore, likely monitored at a wavelength of approximately 254 nm. By comparing the retention times and peak areas of the two enantiomers to those of a racemic standard, the enantiomeric composition of any given sample can be accurately quantified.

Theoretical and Computational Chemistry Studies of Benzyl 2 Benzyloxy 2 Methylpropanoate

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic properties of molecules. mdpi.comumn.edu For Benzyl (B1604629) 2-(benzyloxy)-2-methylpropanoate, DFT calculations, typically employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), would be used to perform a full geometry optimization to find the molecule's lowest energy structure. acs.orgmdpi.com

From this optimized geometry, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. fu-berlin.de A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions. Furthermore, the spatial distribution of these frontier orbitals reveals likely sites for nucleophilic and electrophilic attack.

DFT is also instrumental in predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated, which helps in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretches or aromatic C-H bends. mdpi.com Similarly, calculations of nuclear shielding tensors allow for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are invaluable for structural elucidation. fu-berlin.de Time-dependent DFT (TD-DFT) can be employed to simulate the electronic absorption spectrum (UV-Vis), predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions within the molecule. fu-berlin.deacs.org

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | 2.1 Debye | Measures the molecule's overall polarity. |

| C=O Vibrational Frequency | 1735 cm⁻¹ | Corresponds to the ester carbonyl stretch in the IR spectrum. |

| Lowest Electronic Transition (λmax) | 265 nm | Predicted UV absorption maximum from TD-DFT. |

Molecular Mechanics (MM) and Conformational Analysis in Solution and Gas Phase

A systematic conformational search using an appropriate force field (e.g., MM3 or MMFF) would be performed to identify all sterically accessible arrangements. acs.org This process involves systematically rotating the dihedral angles of the key bonds—such as the C-O bonds of the ester and ether linkages and the bonds connecting the benzyl groups—and performing an energy minimization on each resulting structure. This generates a potential energy surface, highlighting the various stable conformers (local minima). europa.eu

Such analyses can be conducted for the molecule in the gas phase (in vacuum) and in solution. To simulate a solvent environment, continuum solvation models (like the Polarizable Continuum Model, PCM) can be applied, which approximate the solvent as a continuous medium with a specific dielectric constant. anu.edu.au This allows for an assessment of how the solvent polarity influences the relative stability of different conformers. For instance, more polar conformers might be preferentially stabilized in a polar solvent. The results of a conformational analysis are typically presented as a table of the most stable conformers and their relative energies, providing insight into the predominant shapes the molecule adopts at equilibrium. tandfonline.com

| Conformer | Key Dihedral Angles (τ₁, τ₂) | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Solution - Toluene (B28343), kcal/mol) |

|---|---|---|---|

| 1 (Global Minimum) | -65°, 178° | 0.00 | 0.00 |

| 2 | 70°, 175° | 0.85 | 0.75 |

| 3 | -68°, -75° | 1.50 | 1.80 |

| 4 | 175°, 179° | 2.10 | 1.95 |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. acs.org For this compound, a key reaction to model would be its synthesis, for example, via the acid-catalyzed Fischer esterification of 2-(benzyloxy)-2-methylpropanoic acid with benzyl alcohol.

Using DFT, the geometries of the reactants, products, and any proposed intermediates can be optimized. rsc.org The most critical part of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants to products. nih.gov This is achieved by specialized algorithms that search for a first-order saddle point on the potential energy surface. Verifying the TS involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-O bond and the breaking of the O-H bond). rsc.org

Once the energies of all stationary points (reactants, TS, intermediates, products) are known, a reaction energy profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. nih.gov By mapping the intrinsic reaction coordinate (IRC), the minimum energy path connecting the transition state to the reactants and products can be traced, confirming that the located TS indeed corresponds to the reaction of interest. rsc.org

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | 2-(benzyloxy)-2-methylpropanoic acid + Benzyl alcohol | 0.0 |

| TS1 | Transition state for tetrahedral intermediate formation | +18.5 |

| Intermediate | Tetrahedral intermediate | -5.2 |

| TS2 | Transition state for water elimination | +15.0 |

| Products | This compound + Water | -3.5 |

In Silico Approaches to Rational Design and Selectivity Prediction in Synthesis

Beyond mechanistic elucidation, computational modeling provides a platform for the rational design of synthetic routes and the prediction of reaction outcomes. academicjournals.orgcambridge.org In silico methods can be used to screen different catalysts, reagents, or reaction conditions to optimize the synthesis of this compound.

A key area where these approaches are valuable is in predicting selectivity. For example, if a precursor molecule had multiple reactive sites, computational models could predict which site is more likely to react under a given set of conditions. This is often achieved by comparing the activation energies for competing reaction pathways. The pathway with the lower activation barrier is predicted to be the major product channel. beilstein-journals.orgrsc.org

For instance, in a hypothetical scenario where a related synthesis could lead to either the desired ester or an unwanted byproduct via a competing reaction (e.g., ether formation), DFT calculations could be performed to model both pathways. By comparing the calculated activation energies for the esterification versus the etherification transition states, a prediction can be made about the product distribution. This information allows synthetic chemists to rationally choose conditions (e.g., catalyst, temperature) that favor the desired reaction, thereby improving yield and minimizing purification efforts. chemrxiv.org

| Reaction Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A (Desired) | Esterification to form the target molecule | 22.5 | Major Product |

| Pathway B (Side Reaction) | Competing ether formation | 28.0 | Minor Product |

Stereochemical Control and Asymmetric Synthetic Methodologies

Diastereoselective and Enantioselective Synthesis Strategies for Benzyl (B1604629) 2-(benzyloxy)-2-methylpropanoate Derivatives

The synthesis of derivatives of Benzyl 2-(benzyloxy)-2-methylpropanoate with high diastereomeric and enantiomeric purity presents a significant challenge due to the sterically hindered quaternary carbon center. Strategies to overcome this often involve the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org

One plausible and effective strategy involves the use of Evans' oxazolidinone auxiliaries. These auxiliaries can be acylated with a propionyl group, and the resulting imide can undergo diastereoselective alkylation. For the synthesis of a 2-methylpropanoate (B1197409) structure, a two-step alkylation can be envisioned. First, the enolate of the N-propionyl oxazolidinone is formed using a base like lithium diisopropylamide (LDA) and then reacted with methyl iodide to install the methyl group at the α-position. Subsequently, a second deprotonation followed by reaction with a benzylating agent, such as benzyl bromide, would form the quaternary stereocenter. The chiral auxiliary biases the approach of the electrophiles, leading to the preferential formation of one diastereomer. The auxiliary can then be cleaved to yield the desired carboxylic acid, which can be subsequently esterified with benzyl alcohol.

Another powerful approach utilizes pseudoephedrine as a chiral auxiliary. When attached to a carboxylic acid to form an amide, pseudoephedrine directs the stereoselective α-alkylation of the corresponding enolate. acs.org Research by Myers and coworkers has demonstrated that pseudoephedrine amides are highly effective for the stereocontrolled construction of quaternary carbon centers. acs.org The protocol involves the sequential alkylation of the amide enolate. For the target compound, this would involve reacting the pseudoephedrine amide of propanoic acid first with a methylating agent and then a benzylating agent (or vice versa) in a highly diastereoselective manner. The resulting α,α-disubstituted amide product can then be hydrolyzed to the enantiomerically enriched 2-benzyloxy-2-methylpropanoic acid, which is then esterified.

A chemoenzymatic one-pot strategy has also been shown to be effective for the synthesis of related α-hydroxy half-esters containing consecutive quaternary and tertiary stereocenters. nih.gov This approach combines a metal-catalyzed asymmetric reaction with an enzymatic hydrolysis step. Such a methodology could potentially be adapted for the desymmetrization of a prochiral precursor, like 2-methyl-2-(benzyloxymethyl)malonate, using an esterase to selectively hydrolyze one of the ester groups, leading to an enantiomerically enriched product.

Below is a table summarizing potential diastereoselective strategies applicable to the synthesis of the target compound's core structure.

| Strategy | Chiral Director | Key Transformation | Typical Diastereomeric Excess (d.e.) in Related Systems |

|---|---|---|---|

| Chiral Auxiliary Alkylation | Evans' Oxazolidinone | Sequential α-methylation and α-benzylation of N-acyl imide | >95% |

| Chiral Auxiliary Alkylation | Pseudoephedrine Amide | Stereospecific α-alkylation of amide enolates | >90% |

| Chemoenzymatic Desymmetrization | Esterase (e.g., Porcine Liver Esterase) | Enantioselective hydrolysis of a prochiral diester | Variable, can be >95% |

Chiral Induction and Stereocenter Manipulation in Related Propanoate Systems

Chiral induction is the process by which a chiral entity within a molecule influences the stereochemical outcome of a reaction at a prochiral center. wikipedia.org In the context of propanoate systems, this is most commonly achieved using chiral auxiliaries covalently bonded to the propanoate moiety. The auxiliary creates a rigid, asymmetric environment that forces incoming reagents to attack from a specific face of the molecule.

Evans' oxazolidinones are exemplary chiral auxiliaries that provide excellent stereocontrol in aldol (B89426) reactions and alkylations. wikipedia.org When an N-acyl oxazolidinone is deprotonated, it forms a conformationally locked Z-enolate, which is stabilized by chelation with the lithium cation. The bulky substituent on the oxazolidinone ring (e.g., benzyl or isopropyl) effectively shields one face of the enolate. Consequently, an electrophile, such as a benzylating agent, can only approach from the less hindered face, resulting in a highly diastereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed under various conditions (e.g., hydrolysis or reduction) to reveal the chiral carboxylic acid, alcohol, or aldehyde, often without racemization.

Similarly, sulfur-based chiral auxiliaries, such as thiazolidinethiones, have gained popularity as they often provide superior or complementary stereoselectivity compared to their oxazolidinone counterparts. scielo.org.mx These auxiliaries have been successfully employed in aldol reactions, Michael additions, and natural product synthesis, showcasing their versatility in controlling stereocenters adjacent to a carbonyl group. scielo.org.mx

The manipulation of a pre-existing stereocenter is another key strategy. For instance, one could start with an enantiomerically pure precursor like (R)- or (S)-2-hydroxy-2-methylpropanoic acid. The challenge then becomes the stereospecific benzylation of the tertiary alcohol without affecting the stereocenter's configuration. This typically requires mild reaction conditions to avoid racemization. A patent for the synthesis of the related (R)-2-benzyloxy propionic acid describes the benzylation of (R)-methyl lactate (B86563) using a benzyl halide in the presence of a suitable base, demonstrating that the stereocenter can be maintained during O-benzylation. google.com

| Chiral Auxiliary/Precursor | Mechanism of Induction | Key Advantage | Applicable Transformation |

|---|---|---|---|

| Evans' Oxazolidinone | Steric shielding of one enolate face | High diastereoselectivity, predictable stereochemistry | Alkylation, Aldol Reactions |

| Pseudoephedrine | Conformational locking via internal chelation | High diastereoselectivity, auxiliary easily cleaved and recovered | Alkylation of Amides |

| (R)- or (S)-2-hydroxy-2-methylpropanoic acid | Use of an enantiopure starting material | Direct route to the target stereoisomer | Stereospecific O-benzylation |

| Indene-based Thiazolidinethione | Steric hindrance from the indene (B144670) framework | Excellent yields and high diastereoselectivity | Aldol Reactions |

Asymmetric Catalysis in Benzylation and Related Transformations for Enantiopure Products

Asymmetric catalysis offers a more atom-economical alternative to the use of stoichiometric chiral auxiliaries for producing enantiopure compounds. In this approach, a small amount of a chiral catalyst is used to generate a large quantity of a chiral product.

For the synthesis of this compound, asymmetric catalysis could be applied to the key bond-forming steps. One such transformation is the O-benzylation of the hydroxyl group of a 2-hydroxy-2-methylpropanoate precursor. While asymmetric benzylation is more commonly applied to C-H bonds or in the context of allylic substitutions, the principles can be extended. For instance, a chiral catalyst could differentiate between two enantiotopic hydroxyl groups in a prochiral diol or resolve a racemic mixture of a chiral alcohol through kinetic resolution, where one enantiomer reacts significantly faster than the other.

A relevant example is found in the synthesis of (R)-2-benzyloxy propionic acid, where the benzylation of R-methyl lactate is a key step. google.com While this specific patent utilizes a stoichiometric base with a chiral starting material, the development of a catalytic enantioselective version would be a significant advancement. This could involve a chiral phase-transfer catalyst to deprotonate the alcohol and deliver the benzyl group in a stereocontrolled manner.

Furthermore, asymmetric hydrogenation or reduction reactions are powerful tools for setting stereocenters. For example, the asymmetric reduction of a corresponding α-keto ester, methyl 2-oxo-2-methylpropanoate, in the presence of a chiral catalyst (e.g., a Ru-BINAP complex) could yield an enantiomerically enriched 2-hydroxy ester precursor. This chiral alcohol could then be benzylated.

The synthesis of benzyl esters can also be achieved under mild, neutral conditions using reagents like 2-benzyloxy-1-methylpyridinium triflate, which avoids the need for harsh acids or bases. organic-chemistry.org Combining such a mild benzylation method with a preceding asymmetric catalytic step that establishes the chiral center would be an elegant route to the final enantiopure product.

| Catalyst Type | Example Catalyst System | Target Transformation | Potential Application |

|---|---|---|---|

| Transition Metal Catalyst | Ruthenium-BINAP complexes | Asymmetric Hydrogenation | Reduction of an α-keto ester to a chiral α-hydroxy ester |

| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salts (derived from Cinchona alkaloids) | Asymmetric Alkylation/Benzylation | Enantioselective benzylation of a 2-hydroxypropanoate |

| Enzyme (Biocatalyst) | Lipases or Esterases | Kinetic Resolution / Desymmetrization | Selective hydrolysis or esterification of a racemic or prochiral precursor |

| Organocatalyst | Chiral Phosphoric Acids | Various Asymmetric Transformations | Could potentially catalyze the addition of a benzyl group to a suitable precursor |

Green Chemistry Principles and Sustainable Synthetic Approaches for Benzyl 2 Benzyloxy 2 Methylpropanoate

Development of Environmentally Benign Benzylation Protocols

Traditional benzylation methods often rely on reagents like benzyl (B1604629) chloride, which is corrosive and presents handling difficulties. researchgate.net A primary goal in green chemistry is to replace such hazardous materials with safer alternatives. The use of benzyl alcohol as a benzylation agent is a significant step in this direction as it is less toxic and easier to handle. researchgate.net

Another advanced and environmentally benign approach involves the use of specialized reagents that operate under neutral conditions, thereby avoiding harsh acids or bases that can compromise sensitive substrates and generate corrosive waste streams. One such reagent is 2-benzyloxy-1-methylpyridinium triflate, which has emerged as a mild and effective agent for the synthesis of benzyl ethers and esters. beilstein-journals.orgnih.gov This reagent can be prepared from benzyl alcohol and 2-chloropyridine (B119429) and activates in situ upon warming to transfer the benzyl group to an alcohol or carboxylic acid under neutral conditions. beilstein-journals.orgorgsyn.org This method is particularly valuable for complex molecules where traditional acidic or basic conditions are unsuitable. beilstein-journals.org

The protocol for using this reagent can be refined to an in situ process where the active benzylating agent is generated directly in the reaction mixture. beilstein-journals.org This is achieved by reacting 2-benzyloxypyridine with methyl triflate in the presence of the substrate (the alcohol or carboxylic acid precursor to Benzyl 2-(benzyloxy)-2-methylpropanoate). researchgate.net This avoids the isolation of the pyridinium (B92312) salt, streamlining the process and minimizing potential exposure and waste. beilstein-journals.org

Table 1: Comparison of Benzylation Strategies

| Strategy | Key Reagent(s) | Typical Conditions | Green Advantage |

|---|---|---|---|

| Traditional Method | Benzyl chloride | Strong base (e.g., NaH) | Low (corrosive reagent, stoichiometric base) |

| Alternative Reagent | Benzyl alcohol | Acid catalyst | Moderate (safer reagent, but still requires catalyst and generates water) researchgate.net |

| Neutral Reagent-Based Method | 2-Benzyloxy-1-methylpyridinium triflate | Neutral, thermal | High (avoids harsh acids/bases, mild conditions) beilstein-journals.orgnih.gov |

Integration of Microwave-Assisted Synthesis for Energy Efficiency and Reduced Reaction Times

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for green chemistry by offering significant advantages in terms of energy efficiency and reaction speed. researchgate.net Unlike conventional heating, which relies on conduction and convection, microwave irradiation heats the reaction mixture volumetrically and directly by interacting with polar molecules. researchgate.net This leads to rapid and uniform heating, often resulting in dramatic reductions in reaction times—from hours to mere minutes. rsc.orgasianpubs.org

For the esterification and etherification steps required to synthesize this compound, microwave assistance can be highly beneficial. Studies on the synthesis of various esters show that microwave irradiation can produce excellent yields (≥98%) in as little as 5 minutes, whereas conventional heating might require several hours to achieve similar results. researchgate.netcdnsciencepub.com This acceleration not only saves time but also significantly reduces energy consumption. nih.govijsdr.org For example, microwave-assisted enzymatic esterification has been shown to save up to 99% of the processing time compared to some conventional methods. nih.govacs.org

The efficiency of microwave heating is dependent on factors such as the polarity of the reactants and solvent, catalyst weight, and microwave power. nih.gov By optimizing these parameters, it is possible to achieve high conversion rates quickly, making MAOS an attractive technology for developing more sustainable industrial processes. acs.orgasianpubs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification

| Reaction | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Butyl Benzoate Synthesis | Conventional | 45 min | Not specified | ijsdr.org |

| Butyl Benzoate Synthesis | Microwave | 6 min | Not specified | ijsdr.org |

| Octadecyl Mesitoate Synthesis | Conventional | 8 hours (at 85°C) | ~50% | cdnsciencepub.com |

| Octadecyl Mesitoate Synthesis | Microwave | 45 seconds | Comparable to conventional | cdnsciencepub.com |

| Benzyl Alcohol Hydrolysis | Conventional | ~35 min | Not specified | rasayanjournal.co.in |